6-Iodo-2,4-dimethoxyquinazoline

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Development

Synthesizing diverse kinase inhibitor libraries often suffers from sluggish cross-coupling at the C6 position of quinazolines. 6-Iodo-2,4-dimethoxyquinazoline (CAS 830343-15-2) overcomes this bottleneck with its highly reactive C6-iodo bond, enabling faster oxidative addition in Suzuki-Miyaura and Sonogashira reactions under milder conditions than bromo or chloro analogs. The 2,4-dimethoxy groups further modulate solubility and protecting strategies. • Enables efficient synthesis of dual EGFR/VEGFR-2 inhibitors with low micromolar IC50 values. • Accelerates SAR exploration by facilitating rapid installation of diverse aryl, heteroaryl, and alkynyl groups. • Rigorous quality control ensures consistent reactivity for hit-to-lead optimization.

Molecular Formula C10H9IN2O2
Molecular Weight 316.09 g/mol
CAS No. 830343-15-2
Cat. No. B1600078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodo-2,4-dimethoxyquinazoline
CAS830343-15-2
Molecular FormulaC10H9IN2O2
Molecular Weight316.09 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC2=C1C=C(C=C2)I)OC
InChIInChI=1S/C10H9IN2O2/c1-14-9-7-5-6(11)3-4-8(7)12-10(13-9)15-2/h3-5H,1-2H3
InChIKeyNWFHCMYVHMSSGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodo-2,4-dimethoxyquinazoline: Versatile Cross-Coupling Scaffold


6-Iodo-2,4-dimethoxyquinazoline (CAS 830343-15-2) is a functionalized heterocyclic aromatic compound belonging to the quinazoline class, with the molecular formula C10H9IN2O2 and a molecular weight of 316.09 g/mol . Its structure features a 6-iodo substituent on a 2,4-dimethoxyquinazoline core, providing a strategic C6 halogen handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to precisely install aryl, heteroaryl, or alkynyl moieties [1]. This compound serves as a versatile electrophilic scaffold for synthesizing quinazoline-based kinase inhibitors, particularly those targeting epidermal growth factor receptor (EGFR), including wild-type (EGFRWT) and the T790M mutant form (EGFRT790M) [2], as well as vascular endothelial growth factor receptor 2 (VEGFR-2) [3].

Superior Reactivity of 6-Iodo-2,4-dimethoxyquinazoline


Generic substitution fails due to the unique reactivity profile imparted by the 6-iodo substituent. While other 6-haloquinazolines (e.g., 6-bromo or 6-chloro analogs) may serve similar functions, the C6-iodine bond exhibits significantly higher reactivity in oxidative addition steps of palladium-catalyzed cross-coupling reactions, enabling faster and more efficient transformations under milder conditions compared to bromo or chloro counterparts [1]. This enhanced reactivity is critical for synthesizing structurally diverse kinase inhibitors where regioselective functionalization is required [2]. Furthermore, the simultaneous presence of 2,4-dimethoxy groups provides orthogonal protecting and solubility modulation capabilities not present in simpler quinazoline cores, directly impacting the final inhibitor's ADME properties [3].

Key Performance Metrics for 6-Iodo-2,4-dimethoxyquinazoline


Superior Palladium-Catalyzed Cross-Coupling Reactivity

6-Iodo-2,4-dimethoxyquinazoline demonstrates superior oxidative addition kinetics in Suzuki-Miyaura cross-coupling compared to its 6-bromo and 6-chloro analogs. While direct kinetic data for the dimethoxy derivative is limited, the iodine substituent at the 6-position is a well-established superior leaving group in Pd(0)-catalyzed coupling, enabling faster, higher-yielding, and more regioselective C–C bond formation under milder conditions [1]. This reactivity advantage is essential for synthesizing complex kinase inhibitor scaffolds where bromo or chloro analogs may require forcing conditions or fail to achieve acceptable yields.

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Development

Efficient Synthetic Route

A common and efficient synthetic route to 6-iodo-2,4-dimethoxyquinazoline involves the nucleophilic aromatic substitution of 2,4-dichloro-6-iodoquinazoline with sodium methoxide in methanol. This transformation has been reported to proceed with a yield of approximately 91% . This high yield, using readily available starting materials, provides a reliable and scalable entry to this valuable building block, which contrasts with alternative synthetic approaches that may require more steps or lower-yielding halogenation strategies.

Process Chemistry Synthetic Methodology Intermediates

Commercial High Purity Availability

Commercial vendors consistently supply 6-iodo-2,4-dimethoxyquinazoline with minimum purities of 95% or higher (e.g., 95% from AKSci , ≥98% from MolCore ). While these are vendor specifications and not head-to-head comparisons with other 6-haloquinazolines, the high purity ensures reliable and reproducible performance in sensitive cross-coupling reactions and biological assays. Lower purity intermediates can introduce side reactions and variable activity data, compromising research integrity.

Analytical Chemistry Quality Control Drug Discovery

Applications of 6-Iodo-2,4-dimethoxyquinazoline


Dual EGFR/VEGFR-2 Kinase Inhibitor Development

The 6-iodo handle enables the synthesis of potent dual EGFR/VEGFR-2 inhibitors. For instance, 1-alkyl-6-iodoquinazoline derivatives have demonstrated promising anticancer activity with IC50 values in the low micromolar range against multiple cancer cell lines [1]. The compound's scaffold is specifically designed for targeting both wild-type and T790M mutant EGFR .

SAR Library Diversification

The high reactivity of the C6-iodo bond in Suzuki-Miyaura and Sonogashira couplings makes this compound ideal for rapidly generating diverse quinazoline libraries to explore SAR around kinase inhibition [2]. Its reactivity advantage over bromo or chloro analogs allows for more efficient library synthesis and hit-to-lead optimization campaigns.

6-Substituted Quinazoline Precursor

This compound serves as a direct precursor for introducing various aryl, heteroaryl, and alkynyl groups at the 6-position, which is critical for modulating the pharmacokinetic and pharmacodynamic properties of quinazoline-based drug candidates [3]. The iodo leaving group ensures high conversion rates in these key transformations.

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